molecular formula C20H28N2O6 B11825885 Ethyl (2S,3R)-3-(((R)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate

Ethyl (2S,3R)-3-(((R)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate

Cat. No.: B11825885
M. Wt: 392.4 g/mol
InChI Key: VRFYYTLIPKHELT-ZACQAIPSSA-N
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Description

Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxirane ring, a carbamoyl group, and a hydroxyphenethylamine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the carbamoyl and hydroxyphenethylamine groups. Common synthetic routes may involve:

    Epoxidation: Formation of the oxirane ring through the epoxidation of an alkene precursor.

    Carbamoylation: Introduction of the carbamoyl group using reagents such as carbamoyl chlorides or isocyanates.

    Amidation: Coupling of the hydroxyphenethylamine with the carbamoyl group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate can be compared with similar compounds such as:

    Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate: Lacks the ethyl group, which may affect its reactivity and biological activity.

    Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-acetate: Contains an acetate group instead of a carboxylate group, potentially altering its solubility and interaction with biological targets.

The uniqueness of Ethyl (2S,3R)-3-((®-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl (2S,3R)-3-[[(2R)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17+/m1/s1

InChI Key

VRFYYTLIPKHELT-ZACQAIPSSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](O1)C(=O)N[C@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O

Origin of Product

United States

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